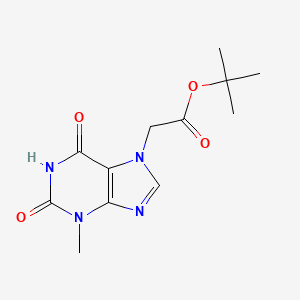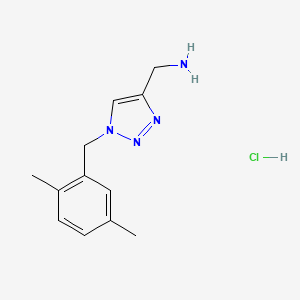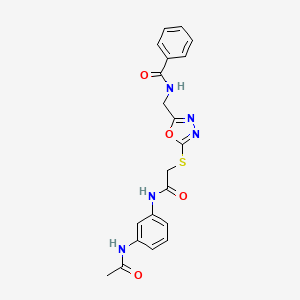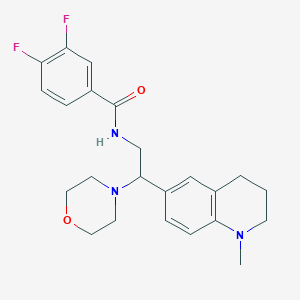
3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex molecule featuring difluoro and morpholinoethyl groups attached to a benzamide core, combined with a tetrahydroquinolinyl moiety. This structure suggests it may have significant pharmaceutical potential due to the presence of both fluorine atoms and a morpholine ring, which are often found in drug molecules for their beneficial effects on pharmacokinetic and pharmacodynamic properties.
Synthesis Analysis
Synthetic approaches towards structurally similar compounds typically involve multi-step organic reactions. For example, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono analogs was achieved through the reaction of methyl anthranilate with aryl-1,3,4-oxadiazolin-5-ones, demonstrating the versatility of incorporating nitrogen and sulfur atoms into complex heterocyclic frameworks (Chau, Saegusa, & Iwakura, 1982).
Molecular Structure Analysis
The molecular structure of compounds similar to the query molecule has been elucidated using X-ray crystallography and NMR techniques. For instance, the crystal structures of N-methylated morpholinium and piperidinium tetrafluoroborates were determined, highlighting the structural basis for their use as coupling reagents in peptide synthesis (Olczak et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving the compound or similar structures can include oxidative difluoromethylation, as seen in the synthesis of CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones. These reactions feature mild conditions and broad substrate scope, indicating the compound's potential reactivity and utility in synthesizing fluorinated heterocycles (Zou & Wang, 2017).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystal structure, can significantly affect their application in drug development. For instance, the crystal and molecular structure of a related phosphorus-fluorine compound was studied, showing the importance of molecular geometry on the compound's stability and reactivity (John, Schmutzler, & Sheldrick, 1974).
Chemical Properties Analysis
The chemical behavior, such as reactivity with other compounds, stability under various conditions, and potential for functionalization, is crucial for the development of pharmaceutical agents. For instance, research on the antitumor activities of m-(4-morpholinoquinazolin-2-yl)benzamides highlights the importance of understanding the chemical properties for therapeutic applications (Wang et al., 2015).
Applications De Recherche Scientifique
Imaging the Sigma2 Receptor Status of Solid Tumors
A study by Tu et al. (2007) developed fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of sigma-2 receptors in solid tumors. These compounds, including derivatives of 3,4-difluoro-benzamide, showed high tumor uptake and suitable tumor/normal tissue ratios, indicating potential for imaging applications in cancer research.
Synthesis of Fluorinated Heterocycles
Research by Wu et al. (2017) focused on the synthesis of fluorinated heterocycles, crucial in pharmaceutical and agrochemical industries. The study utilized rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, highlighting the significance of fluorinated compounds like 3,4-difluoro-benzamides in synthesizing structurally diverse heterocycles.
Development of Novel Anticonvulsant Drugs
Walker et al. (2010) described the development of an efficient manufacturing route for the novel anticonvulsant SB-406725A (Walker et al., 2010). The process involves the synthesis of compounds related to 3,4-difluoro-benzamides, demonstrating the utility of such compounds in pharmaceutical synthesis, particularly in creating anticonvulsant medications.
Synthesis of Polycyclic Imidazolidinones
Zhu et al. (2017) reported on α-ketoamides undergoing redox-annulations with cyclic secondary amines, including compounds like 3,4-difluoro-benzamides. This approach facilitates the synthesis of polycyclic imidazolidinone derivatives, which could have applications in medicinal chemistry and drug design (Zhu et al., 2017).
Imaging Breast Cancer
A study by Tu et al. (2005) synthesized and evaluated carbon-11 labeled benzamide analogs for imaging breast cancer using positron emission tomography (PET). The research highlights the potential of 3,4-difluoro-benzamide derivatives in cancer diagnosis and treatment monitoring.
Synthesis of Substituted Benzamides and Quinolines
Research on the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, which are structurally related to 3,4-difluoro-benzamides, has been reported. These compounds have potential applications in various fields, including medicinal chemistry (Chau et al., 1982).
Propriétés
IUPAC Name |
3,4-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F2N3O2/c1-27-8-2-3-16-13-17(5-7-21(16)27)22(28-9-11-30-12-10-28)15-26-23(29)18-4-6-19(24)20(25)14-18/h4-7,13-14,22H,2-3,8-12,15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBKOACCDRQXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)
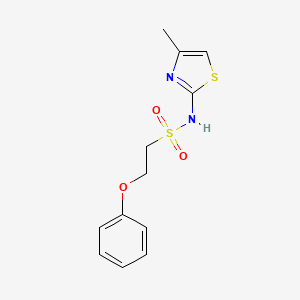

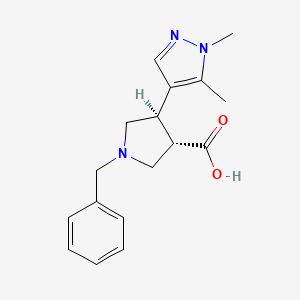
![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)

![3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B2485798.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2485802.png)
